molecular formula C7H4ClIN2 B1593108 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine CAS No. 1000341-55-8

6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine

Cat. No. B1593108
M. Wt: 278.48 g/mol
InChI Key: OFYFYASYSPIQPM-UHFFFAOYSA-N
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Description

“6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine” is a heterocyclic compound . It has a molecular formula of C7H4ClIN2 and a molecular weight of 278.48 .


Molecular Structure Analysis

The InChI code for “6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine” is 1S/C7H4ClIN2/c8-7-1-6-4(2-11-7)5(9)3-10-6/h1-3,10H . This compound has a density of 2.2±0.1 g/cm3 .


Physical And Chemical Properties Analysis

“6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine” is a solid at room temperature . It has a density of 2.2±0.1 g/cm3 . The boiling point is 415.4±40.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis of Complex Molecules

6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine serves as a precursor in the synthesis of complex molecules. For instance, it has been used in the efficient synthesis of 4-O- and C-substituted-7-azaindoles through nucleophilic displacement reactions, showcasing its versatility in creating varied substituted derivatives (Figueroa‐Pérez et al., 2006). This approach highlights the compound's role in facilitating the development of novel heterocyclic compounds with potential applications in material science and pharmaceuticals.

Coordination Chemistry and Luminescent Compounds

In coordination chemistry, derivatives of 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine have been explored for their ability to form complexes with metals. These complexes have been studied for their luminescent properties and potential applications in biological sensing and photochemical reactions, indicating the compound's utility in creating materials with unique electronic and optical properties (Halcrow, 2005).

Catalysis and Organic Synthesis

Furthermore, 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine has been utilized in catalysis, particularly in palladium-catalyzed cross-coupling reactions. These reactions are foundational in organic synthesis, enabling the formation of complex molecules from simpler precursors. The development of efficient synthesis methods for pyridine derivatives showcases the compound's significance in advancing synthetic methodologies (Joubert et al., 2007).

Safety And Hazards

The compound is classified as a warning under the GHS classification . It has hazard statements H302 and H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction .

Future Directions

While specific future directions for “6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine” are not mentioned in the search results, related compounds have been studied for their potential in cancer therapy .

properties

IUPAC Name

6-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-7-1-6-4(2-11-7)5(9)3-10-6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYFYASYSPIQPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646767
Record name 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine

CAS RN

1000341-55-8
Record name 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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